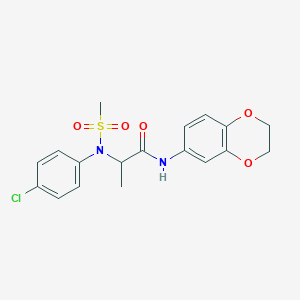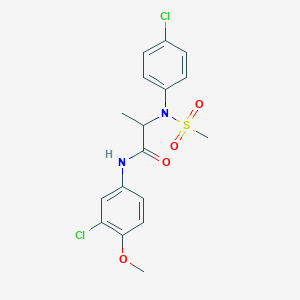![molecular formula C19H24N2O3S B4187851 N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187851.png)
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS023, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated in detail.
Aplicaciones Científicas De Investigación
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a class of enzymes known as bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins are overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects.
Mecanismo De Acción
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have potent anti-tumor effects in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, prostate, and leukemia. N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized, with its mechanism of action and biochemical and physiological effects well understood. However, N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One direction is the development of more potent and selective BET inhibitors. Another direction is the investigation of the combination of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide with other anti-cancer agents to enhance its effectiveness. Additionally, the study of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide in animal models and clinical trials is needed to determine its safety and efficacy in humans. Overall, the study of N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has the potential to lead to the development of new and effective cancer therapies.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-7-15(3)20-19(22)17-8-5-6-9-18(17)21-25(23,24)16-12-10-14(2)11-13-16/h5-6,8-13,15,21H,4,7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCADDJNEQSHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(pentan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187768.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B4187775.png)
![2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-dibenzo[b,d]furan-2-ylacrylonitrile](/img/structure/B4187779.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4187793.png)


![N-(2-cyanophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4187810.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4187818.png)

![ethyl 2-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187829.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4187837.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187839.png)
![3-methoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4187846.png)